molecular formula C19H23N5O2 B2970684 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide CAS No. 899966-94-0

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide

Cat. No.: B2970684
CAS No.: 899966-94-0
M. Wt: 353.426
InChI Key: AKGCMSHDIXDSQP-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
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Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to a diverse range of biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C21H24N4O
  • Molecular Weight : 364.44 g/mol
  • IUPAC Name : this compound

Structural Features

FeatureDescription
Core StructurePyrazolo[3,4-d]pyrimidine
Substituents3,4-Dimethylphenyl group and a 3,3-dimethylbutanamide moiety

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance:

  • Cytotoxicity : The compound has shown potent cytotoxic effects against various cancer cell lines. In studies involving MCF-7 breast cancer cells, certain derivatives demonstrated IC50 values as low as 0.39 μM, indicating strong efficacy against tumor proliferation .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds in this class have been identified as effective CDK inhibitors, which play a crucial role in cell cycle regulation.
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells by activating caspase enzymes .

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also been associated with:

  • Antibacterial Activity : Exhibiting effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Demonstrating the ability to reduce inflammation in preclinical models .

Recent Studies

  • Study on Anticancer Efficacy :
    • A recent study evaluated the anticancer properties of various pyrazolo derivatives including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells .
  • Mechanistic Insights :
    • Research has elucidated the mechanism by which these compounds induce apoptosis through caspase activation and the inhibition of cell cycle progression via CDK inhibition .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)Chlorophenyl substitutionAntimicrobial
N-(1-(2-methylphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl)Naphthalene substitutionAnti-inflammatory

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-12-6-7-14(8-13(12)2)24-17-15(10-21-24)18(26)23(11-20-17)22-16(25)9-19(3,4)5/h6-8,10-11H,9H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGCMSHDIXDSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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